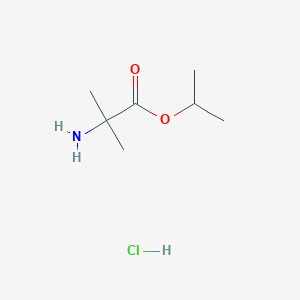

Isopropyl 2-amino-2-methylpropanoate hydrochloride

説明

Isopropyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other applications.

特性

IUPAC Name |

propan-2-yl 2-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)10-6(9)7(3,4)8;/h5H,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEIUFZZTHRBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Isopropyl 2-amino-2-methylpropanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methylpropanoic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of isopropyl 2-amino-2-methylpropanoate hydrochloride often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity products suitable for various applications.

化学反応の分析

Types of Reactions

Isopropyl 2-amino-2-methylpropanoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products

Oxidation: Produces amides or carboxylic acids.

Reduction: Yields primary amines or alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Isopropyl 2-amino-2-methylpropanoate hydrochloride is utilized in the development of pharmaceuticals due to its structural properties that facilitate interaction with biological targets. Research indicates its role as a precursor in synthesizing various bioactive compounds, particularly those aimed at treating metabolic disorders and neurodegenerative diseases.

Case Study: Synthesis of Inhibitors

A notable application includes the synthesis of inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. The compound has been used to create derivatives that exhibit potent inhibitory effects against this enzyme, showcasing its utility in drug development aimed at managing conditions like obesity and diabetes .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 7j | 8 | Human 11β-HSD1 |

| Compound 7k | 10.5 | Human 11β-HSD1 |

Biochemical Research

In biochemical research, Isopropyl 2-amino-2-methylpropanoate hydrochloride serves as a substrate or reagent in various assays and experiments. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and cellular responses.

Application: Enzyme Modulation

Research has demonstrated that derivatives of this compound can selectively inhibit calmodulin-dependent kinases, which are crucial in regulating insulin sensitivity. In vivo studies have shown that these inhibitors can restore insulin sensitivity in diet-induced obesity models, highlighting their potential therapeutic applications .

Synthetic Organic Chemistry

The compound is also a key intermediate in synthetic organic chemistry, where it is employed to construct more complex molecules through various chemical reactions. Its versatility allows chemists to modify its structure easily, leading to the creation of novel compounds with desired biological activities.

Table: Synthetic Applications

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | Ethyl derivative | 92 |

| Amidation | Adamantane derivatives | Variable |

| Esterification | Various esters | High |

Pharmacological Studies

Pharmacological studies involving Isopropyl 2-amino-2-methylpropanoate hydrochloride have revealed its potential effects on various physiological systems. It has been investigated for its neuroprotective properties and its ability to influence neurotransmitter systems.

Case Study: Neuroprotective Effects

In studies focusing on neurodegenerative diseases, the compound has shown promise as a neuroprotective agent by modulating oxidative stress pathways and reducing neuronal apoptosis in animal models . This suggests its potential use in therapeutic strategies for conditions like Alzheimer's disease.

作用機序

The mechanism by which isopropyl 2-amino-2-methylpropanoate hydrochloride exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the context in which the compound is used.

類似化合物との比較

Similar Compounds

- Ethyl 2-amino-2-methylpropanoate hydrochloride

- Methyl 2-amino-2-methylpropanoate hydrochloride

- Butyl 2-amino-2-methylpropanoate hydrochloride

Uniqueness

Isopropyl 2-amino-2-methylpropanoate hydrochloride is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its ethyl and methyl counterparts, the isopropyl ester offers different solubility and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.

生物活性

Isopropyl 2-amino-2-methylpropanoate hydrochloride, also known as isopropyl amino acid derivatives, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Isopropyl 2-amino-2-methylpropanoate hydrochloride is an amino acid derivative characterized by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 135.60 g/mol

This compound is soluble in water and exhibits basic properties due to the amino group.

1. Antimicrobial Activity

Research has shown that isopropyl amino acid derivatives possess significant antimicrobial properties. A study evaluating various substituted compounds indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 3 to 20 μM, demonstrating their potential as antimicrobial agents .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| A | 3 | Staphylococcus aureus |

| B | 15 | Escherichia coli |

| C | 20 | Pseudomonas aeruginosa |

2. Antioxidant Activity

Isopropyl 2-amino-2-methylpropanoate hydrochloride has been evaluated for its antioxidant capabilities. In vitro assays demonstrated that this compound can scavenge free radicals effectively, which could be attributed to its structural properties that allow it to stabilize reactive species. The antioxidant activity was quantified using DPPH and ABTS assays, showing a significant reduction in radical concentrations .

3. Neuroprotective Effects

Emerging studies suggest that isopropyl amino acid derivatives may exert neuroprotective effects by modulating neurotransmitter systems. For instance, a derivative was shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission in models of neurodegeneration . This mechanism indicates potential applications in treating conditions like Alzheimer’s disease.

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of isopropyl amino acid derivatives against a panel of pathogenic bacteria. The results indicated that certain derivatives exhibited a higher potency than traditional antibiotics, providing a promising avenue for developing new antimicrobial agents .

Research Findings: Structure-Activity Relationship (SAR)

The biological activity of isopropyl 2-amino-2-methylpropanoate hydrochloride has been linked to its structural features. Modifications at specific positions on the amino acid backbone significantly influenced its potency against various biological targets. For example, alkyl chain length and branching were found to enhance antimicrobial activity, while specific functional groups improved antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。